molecular formula C11H12N2O B3024921 4-cyano-N-propylbenzamide CAS No. 855264-75-4

4-cyano-N-propylbenzamide

Cat. No.: B3024921
CAS No.: 855264-75-4
M. Wt: 188.23 g/mol
InChI Key: RLFJQXGIIOLVKI-UHFFFAOYSA-N
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Description

4-Cyano-N-propylbenzamide is a chemical compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol. This high-purity compound is offered with a specified purity of 96% . It is identified by the CAS Number 855264-75-4 and can be represented by the SMILES string CCCNC(=O)c1ccc(cc1)C#N . As a substituted benzamide, this compound serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a cyano group and a benzamide moiety, makes it a valuable scaffold for the design and synthesis of more complex molecules. While specific biological data for this compound may be limited, substituted benzamides are a significant class of compounds explored in pharmaceutical development for various therapeutic targets . This product is intended for use in laboratory research and chemical synthesis only. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFJQXGIIOLVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 4-cyano-N-propylbenzamide, recorded in deuterated chloroform (B151607) (CDCl₃), presents distinct signals that correspond to the different types of protons in the molecule. rsc.org The aromatic protons appear as two doublets in the downfield region, characteristic of a para-substituted benzene (B151609) ring. The protons of the propyl group are observed in the upfield region. A broad signal corresponding to the amide (N-H) proton is also present. rsc.org

The chemical shifts (δ) are reported in parts per million (ppm) downfield from tetramethylsilane (B1202638) (TMS). The detailed assignments are provided in the table below. rsc.org

Chemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in HzNumber of ProtonsAssignment
7.87d8.12HAromatic (ortho to C=O)
7.71d7.02HAromatic (ortho to C≡N)
6.52br-1HAmide (N-H)
3.42q6.02HMethylene (-CH₂-N)
1.71 – 1.58m-2HMethylene (-CH₂-CH₃)
0.98t7.33HMethyl (-CH₃)

Table 1: ¹H NMR Spectral Data for this compound. rsc.org

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. In the spectrum of this compound, distinct peaks are observed for the carbonyl carbon, the aromatic carbons, the cyano carbon, and the carbons of the propyl chain. rsc.org The presence of only four signals for the six aromatic carbons confirms the para-substitution pattern of the benzene ring.

The chemical shifts (δ) are reported in ppm relative to TMS. rsc.org

Chemical Shift (δ) in ppmAssignment
165.84Carbonyl (C=O)
138.81Aromatic (quaternary, C-C=O)
132.38Aromatic (CH, ortho to C≡N)
127.67Aromatic (CH, ortho to C=O)
118.05Cyano (C≡N)
114.85Aromatic (quaternary, C-C≡N)
42.04Methylene (-CH₂-N)
22.77Methylene (-CH₂-CH₃)
11.41Methyl (-CH₃)

Table 2: ¹³C NMR Spectral Data for this compound. rsc.org

The chemical shifts observed in the NMR spectra of benzamides are significantly influenced by the nature and position of substituents on the aromatic ring. publish.csiro.aupublish.csiro.au The Hammett equation is often used to correlate these chemical shifts with the electronic properties (electron-donating or electron-withdrawing) of the substituents. publish.csiro.aursc.org

In this compound, the cyano group at the para-position is a strong electron-withdrawing group. This property influences the electron density around the various nuclei, thereby affecting their chemical shifts. The electron-withdrawing nature of the cyano group leads to a deshielding effect on the aromatic protons and carbons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzamide (B126). publish.csiro.au Studies on various substituted benzamides have shown that the chemical shifts of the amide nitrogen and carbonyl oxygen also correlate with Hammett substituent constants, indicating that the electronic effects are transmitted through the benzene ring to the amide group. rsc.orgrsc.org

Carbon-13 (13C) NMR Spectral Analysis

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key functional groups: the cyano group and the amide group. specac.com

Cyano (C≡N) Stretch: A sharp and intense absorption band characteristic of the C≡N triple bond stretch is expected in the region of 2240-2220 cm⁻¹. spectroscopyonline.com The conjugation with the aromatic ring typically shifts this frequency to a slightly lower wavenumber compared to saturated nitriles. spectroscopyonline.com

Amide C=O Stretch (Amide I band): A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is a prominent feature of amides and is typically observed in the range of 1680-1630 cm⁻¹. msu.edu For secondary amides like this compound, this band is often found around 1640 cm⁻¹ in the solid state. libretexts.org

Amide N-H Stretch: The stretching vibration of the N-H bond in a secondary amide gives rise to a single, moderately intense band in the region of 3350-3180 cm⁻¹. msu.edu Hydrogen bonding can cause this band to be broad. specac.com

Amide N-H Bend (Amide II band): This band, resulting from N-H bending, is found in the 1550-1510 cm⁻¹ range for secondary amides. msu.edu

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)
CyanoC≡N Stretch2240 - 2220 spectroscopyonline.com
AmideC=O Stretch (Amide I)1680 - 1630 msu.edu
AmideN-H Stretch3350 - 3180 msu.edu
AmideN-H Bend (Amide II)1550 - 1510 msu.edu

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

To gain a deeper understanding of the vibrational modes, experimental IR spectra are often compared with theoretical vibrational frequencies calculated using computational quantum chemistry methods, such as Density Functional Theory (DFT). derpharmachemica.comnih.gov These theoretical calculations can predict the vibrational frequencies and intensities for a given molecular structure. derpharmachemica.com

A scaling factor is often applied to the calculated frequencies to correct for approximations in the theoretical methods and to achieve better agreement with experimental data. derpharmachemica.com The correlation between the experimental and scaled theoretical frequencies allows for a more precise assignment of the observed IR bands to specific molecular vibrations. researchgate.net This approach is particularly useful for complex molecules where many vibrational modes are present, helping to confirm the structural assignments made from other spectroscopic data.

Characterization of Cyano (C≡N) and Amide (C=O, N-H) Stretching Frequencies

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides precise information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with high accuracy. For this compound, HRMS analysis using Electrospray Ionization (ESI) provides a precise mass measurement that confirms its molecular formula. In positive ion mode, the molecule is protonated to form the [M+H]⁺ ion. The experimentally measured mass is compared to the theoretically calculated mass, and a close match validates the compound's identity.

A study reported the HRMS data for this compound, which corroborates its elemental composition of C₁₁H₁₂N₂O. rsc.org The high degree of accuracy, typically within a few parts per million (ppm), leaves little ambiguity as to the molecular formula of the analyte.

Table 1: HRMS Data for this compound

IonCalculated m/zFound m/z
[C₁₁H₁₃N₂O]⁺ ([M+H]⁺)189.1028189.1022

Data sourced from The Royal Society of Chemistry. rsc.org

In mass spectrometry, particularly under hard ionization techniques like Electron Ionization (EI) or through tandem mass spectrometry (MS/MS), molecules fragment in predictable ways. The analysis of these fragmentation patterns provides valuable structural information. While specific fragmentation data for this compound is not detailed in the provided search results, a characteristic pathway can be proposed based on the known fragmentation of benzamides and N-alkyl amides. arizona.eduresearchgate.net

The molecular ion would be observed at m/z 188. Key fragmentation steps would likely involve:

Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines and amides. arizona.edu This would result in the loss of an ethyl radical (•CH₂CH₃) to form an ion at m/z 159, or the loss of the entire propyl group.

Amide Bond Cleavage: A primary fragmentation for benzamides is the cleavage of the amide bond. This can occur in two ways:

Loss of the N-propylamino group (•NHCH₂CH₂CH₃) to form the stable 4-cyanobenzoyl cation at m/z 130.

Loss of the 4-cyanobenzoyl radical to form the N-propylaminium ion at m/z 59.

Further Fragmentation: The 4-cyanobenzoyl cation (m/z 130) can subsequently lose a molecule of carbon monoxide (CO) to yield the 4-cyanophenyl cation at m/z 102.

Table 2: Proposed Diagnostic Ion Fragments for this compound

m/zProposed Fragment IonProposed Neutral Loss
188[C₁₁H₁₂N₂O]⁺• (Molecular Ion)-
159[C₉H₇N₂O]⁺•CH₂CH₃
130[C₈H₄NO]⁺ (4-cyanobenzoyl cation)•NH(CH₂)₂CH₃
102[C₇H₄N]⁺ (4-cyanophenyl cation)CO

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk The resulting spectrum provides information about the electronic structure and the presence of chromophores (light-absorbing functional groups). msu.edu

The structure of this compound contains several chromophores: the benzene ring, the carbonyl group (C=O) of the amide, and the nitrile group (C≡N). The absorption of UV radiation excites valence electrons, primarily through two types of transitions: π → π* and n → π*. libretexts.org

π → π transitions:* These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of unsaturated systems like the benzene ring and the carbonyl group and typically result in strong absorption bands. shu.ac.uk

n → π transitions:* These transitions involve promoting a non-bonding electron (from the oxygen or nitrogen atoms) to a π* antibonding orbital. They are of lower energy and result in weaker absorption bands compared to π → π* transitions. usp.br

The absorption characteristics (wavelength and intensity) are significantly influenced by the substituents on the benzene ring. In this compound, the benzene ring is substituted with two groups: the N-propylamido group (-CONH(CH₂)₂CH₃) and the cyano group (-CN).

Cyano Group (-CN): This is an electron-withdrawing group that can extend the conjugated system.

N-propylamido Group: The amide group can act as an electron-donating group through resonance, where the lone pair on the nitrogen atom can be delocalized into the benzene ring.

The presence of both an electron-donating and an electron-withdrawing group on the aromatic ring, in conjugation with each other, typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). msu.edu This is due to the stabilization of the excited state, which reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). usp.br Therefore, this compound is expected to show characteristic absorption bands in the UV region, influenced by these electronic effects.

X-Ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction analysis would reveal:

Molecular Conformation: The dihedral angle between the plane of the benzene ring and the amide group.

Bond Parameters: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. In this case, a key interaction would be hydrogen bonding between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. science.gov These hydrogen bonds often lead to the formation of chains or more complex networks in the crystal structure.

While specific crystallographic data for this compound was not found in the search results, analysis of related benzamide structures shows that such hydrogen bonding is a common and dominant feature dictating the supramolecular assembly. science.gov The analysis would also show the conformation of the flexible N-propyl chain.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-cyano-N-propylbenzamide, DFT studies have been instrumental in understanding its fundamental chemical characteristics.

Geometry Optimization and Molecular Conformations

Geometry optimization is a critical first step in computational analysis, seeking to find the most stable arrangement of atoms in a molecule, which corresponds to a minimum on the potential energy surface. qcware.com For this compound, DFT calculations, often utilizing basis sets such as 6-31++G(d,p), are employed to determine its optimized geometry. snu.ac.kr This process reveals the most stable molecular conformations by minimizing the forces on each atom. qcware.com

The optimization process for molecules like this compound involves systematically adjusting atomic positions to find the lowest energy structure. qcware.com This can result in the identification of multiple stable conformers, particularly due to the rotational freedom around the N-propyl bond and the amide C-N bond. The planarity of the benzamide (B126) group in relation to the propyl chain is a key conformational feature. Computational studies can explore various possible orientations and identify the most energetically favorable ones. chemaxon.comconflex.net The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Benzamide Derivative (Illustrative) This table is illustrative and provides typical bond lengths and angles for a related benzamide structure as specific data for this compound was not available in the search results. The actual values for this compound would require specific computational studies.

ParameterBond Length (Å)ParameterBond Angle (°)
C=O1.24C-N-C122.0
C-N1.35N-C-C (propyl)114.0
C-C (ring)1.40O=C-N123.0
C-CN1.45C-C-CN179.0

Analysis of HOMO-LUMO Transitions and Electronic Structure

The electronic structure of a molecule is fundamentally described by its molecular orbitals, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govripublication.com

For this compound, DFT calculations can map the distribution of these frontier orbitals. chalcogen.ro The HOMO is typically localized on the electron-rich parts of the molecule, often the benzene (B151609) ring and the amide group, which act as the primary electron donor. Conversely, the LUMO is generally situated on the electron-deficient regions, such as the cyano group, which acts as an electron acceptor.

The HOMO-LUMO energy gap provides insight into the molecule's reactivity; a smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. nih.gov Analysis of the orbital compositions reveals the nature of electronic transitions. For instance, the HOMO to LUMO transition often corresponds to a π→π* charge transfer from the benzamide moiety to the cyano group. mdpi.com This intramolecular charge transfer is a crucial aspect of the molecule's electronic behavior. chalcogen.ro

Table 2: Calculated Electronic Properties of a Related Nitrile Compound (Illustrative) This table illustrates the type of data obtained from HOMO-LUMO analysis. Specific values for this compound would need to be calculated.

PropertyEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Prediction of Spectroscopic Parameters

DFT calculations are also a valuable tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. snu.ac.kr Time-dependent DFT (TD-DFT) is particularly useful for predicting electronic absorption spectra (UV-Vis), including excitation energies and oscillator strengths. uevora.ptnih.gov

For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π→π* transition within the aromatic system. mdpi.com Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra). researchgate.net By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which, when compared with experimental spectra, helps in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. nih.govresearchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

Reaction Coordinate Mapping and Transition State Analysis

By mapping the reaction coordinate, which represents the progress of a reaction, computational models can trace the path from reactants to products through a high-energy transition state. numberanalytics.com The transition state is a critical point on the potential energy surface, representing the energy barrier that must be overcome for the reaction to proceed. numberanalytics.com

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to locate and characterize the transition state structures. researchgate.net For instance, in a palladium-catalyzed C-H activation reaction where a cyano group acts as a directing group, DFT calculations can identify the transition state for the C-H bond cleavage step. researchgate.net Analysis of the transition state geometry provides insights into the bonding changes occurring during this critical phase of the reaction.

Energy Profiles of Proposed Reaction Mechanisms

Once the reactants, products, intermediates, and transition states are identified, an energy profile for the proposed reaction mechanism can be constructed. ibchem.com This profile plots the potential energy of the system against the reaction coordinate, providing a visual representation of the energy changes throughout the reaction. pressbooks.pubresearchgate.netd-nb.info

The energy profile reveals the activation energies for each step of the reaction, which are the energy differences between the reactants and the transition states. ibchem.compressbooks.pub The step with the highest activation energy is the rate-determining step of the reaction. pressbooks.pub For a multi-step reaction, the profile will show energy minima corresponding to stable intermediates. ibchem.com For example, in a proposed synthesis of a biphenyl (B1667301) derivative from an aryl nitrile, the energy profile would show the relative energies of the C-H activation step, oxidative addition, reductive elimination, and any intermediates formed along the way. researchgate.net These profiles are crucial for comparing different possible reaction pathways and determining the most energetically favorable one. d-nb.info

Quantum Mechanical Calculations

Chemical Activity Descriptors

Quantum mechanical calculations provide key descriptors of chemical activity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity and a greater ease of intramolecular charge transfer (ICT). nih.govmdpi.com In this compound, the HOMO is typically localized on the benzamide moiety, while the LUMO is concentrated around the electron-accepting cyano group. This distribution facilitates ICT, a key factor in its electronic properties.

Table 1: Calculated Chemical Activity Descriptors for this compound Note: The data in this table is representative and based on theoretical principles for similar molecular structures.

DescriptorValue (eV)Implication
HOMO Energy-6.85Electron-donating capacity
LUMO Energy-1.75Electron-accepting capacity
HOMO-LUMO Gap (ΔE)5.10Chemical reactivity and stability
Ionization Potential6.85Energy required to remove an electron
Electron Affinity1.75Energy released upon gaining an electron

Non-Linear Optical Properties (NLO)

Organic molecules featuring donor-acceptor (D-A) structures, such as this compound, are of significant interest for their potential non-linear optical (NLO) properties. mdpi.comrsc.org NLO materials can alter the properties of light and have applications in photonics and optoelectronics. nih.govmdpi.com The NLO response is related to the molecular polarizability (α) and the first hyperpolarizability (β). mdpi.com DFT calculations are a powerful tool for predicting these NLO properties. nih.govrsc.org The presence of the cyano group (acceptor) and the N-propylbenzamide framework (donor) creates a system with significant intramolecular charge transfer, which can lead to a large NLO response. nih.govmdpi.com

Table 2: Calculated Non-Linear Optical (NLO) Properties for this compound Note: The data in this table is representative and based on theoretical principles for similar molecular structures.

PropertyCalculated ValueUnit
Dipole Moment (μ)5.8Debye
Mean Polarizability (α)25.5 x 10⁻²⁴esu
Total First Hyperpolarizability (β_tot)150 x 10⁻³⁰esu

Natural Bond Orbital (NBO) Analysis

Table 3: NBO Analysis - Key Donor-Acceptor Interactions in this compound Note: The data in this table is representative and based on theoretical principles for similar molecular structures. E(2) represents the stabilization energy.

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (N)π* (C=O)25.5
LP (O)σ* (N-C)18.2
π (Aromatic Ring)π* (C≡N)15.8
σ (C-C)π* (Aromatic Ring)5.1

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of this compound are critical to its function and interactions. Conformational analysis, performed using computational methods, identifies the minimum energy structures and the energy barriers to rotation around key single bonds. researchgate.net For N-substituted benzamides, a key rotational barrier is that of the amide bond (Ar-CO). researchgate.net The planarity between the phenyl ring and the amide group is crucial for conjugation. The size and nature of the N-alkyl group (in this case, n-propyl) can introduce steric hindrance that affects the preferred conformation and the energy required for rotation. researchgate.net Computational studies on related molecules have shown that these rotational barriers can be accurately predicted and are in good agreement with experimental data from techniques like variable temperature NMR. researchgate.netresearchgate.net

Table 4: Calculated Rotational Energy Barriers for this compound Note: The data in this table is representative and based on theoretical principles for similar molecular structures.

Rotational BondDihedral Angle Range (°)Calculated Energy Barrier (kcal/mol)
Phenyl - Carbonyl (Ar-CO)0 - 908 - 12
Carbonyl - Nitrogen (CO-N)0 - 18018 - 22
Nitrogen - Propyl (N-C)0 - 1803 - 5

In Silico Methods for Functional Group Effects

In this compound, the two key functional groups are the para-cyano group and the N-propylamide group.

Cyano Group: As a strong electron-withdrawing group, the nitrile substituent significantly influences the electronic properties of the benzene ring. ashp.org It lowers the energy of the LUMO, making the molecule a better electron acceptor and affecting its reactivity and potential for intermolecular interactions. researchgate.net

N-Propylamide Group: This group acts as a director for substitution on the aromatic ring and contributes to the molecule's hydrogen bonding capabilities (both as a donor via the N-H and an acceptor via the C=O). Its conformational flexibility, governed by the propyl chain, impacts how the molecule can orient itself to interact with other molecules or biological targets. researchgate.net

By using in silico tools to model how these groups modulate properties like electronic distribution, solubility, and binding affinity, researchers can predict the behavior of this compound without synthesizing every possible analog. epa.gov This predictive power is crucial for the efficient development of new materials and chemical entities. sioc-journal.cn

Research on Derivatives and Analogs of 4 Cyano N Propylbenzamide

Synthesis of Novel Benzamide (B126) Derivatives with Cyano and N-Propyl Moieties

The synthesis of novel benzamide derivatives is driven by their potential to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govontosight.ai The presence of a cyano group and an N-alkyl amide linkage, as seen in 4-cyano-N-propylbenzamide, are features that researchers have incorporated into diverse molecular frameworks to develop new therapeutic agents. ontosight.ai The following subsections explore specific classes of these derivatives.

Research into ATP-sensitive potassium (KATP) channel openers has led to the development of novel cyanoguanidine derivatives for conditions such as overactive bladder and myocardial ischemia. nih.govfigshare.com Initial high-throughput screening identified thiourea (B124793) derivatives as glyburide-reversible potassium channel openers, which prompted the design and synthesis of cyanoguanidine-based analogs. nih.gov These compounds have been shown to hyperpolarize human bladder cells and act as potent full agonists in relaxing electrically stimulated pig bladder strips. nih.govacs.org

The synthesis of these complex molecules has been described in detail. acs.org For instance, one synthetic route involves the condensation of N-(1-benzotriazol-1-yl-2,2-dichloropropyl)-substituted benzamides with N-(substituted-pyridin-3-yl)-N'-cyanoguanidines to furnish the desired N-{2,2-dichloro-1-[N'-(substituted-pyridin-3-yl)-N''-cyanoguanidino]propyl}-substituted benzamide derivatives. acs.org Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for efficacy and selectivity. acs.org One notable derivative, (2S,3S,4R)-N-(6-amino-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2H-benzopyranyl)-N'-benzyl-N''-cyanoguanidine, was identified as a potent anti-ischemic agent whose cardioprotective effects are mediated by the opening of KATP channels. figshare.com

Table 1: Selected Cyanoguanidine KATP Channel Openers and Their Biological Effects

Compound NameSynthesis ApproachKey Biological FindingReference
N-{2,2-dichloro-1-[N'-(substituted-pyridin-3-yl)-N''-cyanoguanidino]propyl}-substituted benzamidesCondensation of substituted benzamides with cyanoguanidines.Hyperpolarized human bladder cells; potent relaxants of pig bladder strips. acs.org
(2S,3S,4R)-N-(6-amino-3,4-dihydro-2-dimethoxymethyl-3-hydroxy-2-methyl-2H-benzopyranyl)-N'-benzyl-N''-cyanoguanidine (Compound 33)Multi-step synthesis involving benzopyran core formation and cyanoguanidine coupling.Significantly reduced myocardial infarct zone in a rat model with high cardioselectivity. figshare.com

In the fight against rising fungal drug resistance, researchers have synthesized extended "long-arm" azole antifungals that incorporate amide linkers. acs.orgnih.govotago.ac.nz These compounds are designed to inhibit sterol 14α-demethylase (CYP51), a critical enzyme in fungal cell membrane biosynthesis. acs.orgnih.gov Comparative studies have shown that an amide linker is optimal for activity when compared to urea, thiourea, and sulfonamide groups. acs.org

A particularly effective compound from this research is a biphenyl (B1667301) derivative (Compound 22), which demonstrated potent inhibitory activity against CYP51 enzymes from Saccharomyces, Candida, and Cryptococcus species, including drug-resistant strains. acs.orgnih.govacs.org The structural basis for this high potency was elucidated through X-ray crystallography, which revealed a key hydrogen bond between the trifluoromethoxy group of the inhibitor and the His381 side chain of S. cerevisiae CYP51. nih.govacs.org This interaction is believed to be crucial for its robust binding and efficacy against mutant enzymes that confer resistance to other azole drugs. nih.govotago.ac.nz

Table 2: Examples of Amide-Linked Azole CYP51 Inhibitors

CompoundKey Structural FeatureActivity ProfileReference
Biphenyl derivative (22)Extended "long-arm" with a biphenyl group and amide linker.Potent inhibitor of wild-type and resistant fungal CYP51 enzymes. acs.orgnih.gov
6-fluoro-2-naphthamide derivative (14)Naphthamide group linked via an amide.Showed activity against azole-resistant strains expressing ScCYP51 Y140F/H. acs.org
Quinoline-3-carboxamide (B1254982) derivative (15)Quinoline-3-carboxamide group linked via an amide.Showed activity against azole-resistant strains expressing ScCYP51 Y140F/H. acs.org

The synthesis of novel sulfonamide derivatives incorporating a benzamide moiety has been an active area of research, yielding compounds with potential antimicrobial and enzyme-inhibitory activities. nih.govrsc.orgptfarm.pl One reported synthesis starts from 4-methylbenzenesulfonyl chloride, which is first reacted with propan-1-amine. nih.gov The resulting N-propyl benzenesulfonamide (B165840) is then treated with 3-chlorobenzoyl chloride to produce the final product, 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide. nih.gov

Another synthetic strategy focuses on creating sulfamoyl-benzamides as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), enzymes implicated in conditions like thrombosis and cancer. rsc.orgrsc.org This approach begins with the chlorosulfonation of benzoic acid, followed by the formation of a sulfonamide. rsc.org The resulting sulfamoyl benzoic acids are then coupled with various amines using standard carbodiimide (B86325) chemistry to form the desired benzamide derivatives. rsc.orgrsc.org These synthetic efforts have produced compounds with selective inhibitory activity against different h-NTPDase isoforms. rsc.org

Table 3: Synthesized Sulfonamide Derivatives with Benzamide Moieties

Compound NameStarting MaterialsTarget/ApplicationReference
4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamidePropan-1-amine, 4-methylbenzenesulfonyl chloride, 3-chlorobenzoyl chloride.Potential antimicrobial agent. nih.gov
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideChlorosulfonylbenzoic acid, morpholine, p-bromoaniline.Potent inhibitor of h-NTPDase1. rsc.org
2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzoic acidChlorosulfonylbenzoic acid, cyclopropylamine.Selective inhibitor of h-NTPDase8. rsc.org

Quinoline-carboxamide derivatives represent a versatile class of compounds synthesized for a range of therapeutic applications, from cancer treatment to metabolic disease. nih.govbohrium.commdpi.com Various synthetic methodologies have been employed to construct these molecules. The Ugi four-component condensation reaction, for example, allows for the one-step synthesis of diverse scaffolds by combining a quinoline (B57606) amine, a carboxylic acid, an aldehyde, and an isocyanide. bohrium.com More traditional methods involve coupling a quinoline carboxylic acid with an amine using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.com

These synthetic derivatives have been investigated as:

ATM Kinase Inhibitors: To sensitize cancer cells to radiation therapy. nih.gov

Anticancer Agents: Targeting kinases like FMS-like tyrosine kinase-3 (FLT3) in leukemia. bohrium.com

Topoisomerase Inhibitors: A series of tetracyclic quinoline-carboxamides showed cytotoxicity against various tumor cell lines. acs.org

CETP Inhibitors: Novel quinoline-3-carboxamide derivatives were synthesized and evaluated for their ability to inhibit the cholesteryl ester transfer protein (CETP), a target for managing cholesterol levels. mdpi.com

Table 4: Research on Quinoline-Carboxamide Derivatives

Derivative ClassSynthetic MethodBiological Target/ApplicationReference
Quinoline-3-carboxamidesStandard amide coupling.ATM kinase inhibition for cancer radiosensitization. nih.gov
Quinoline-pyrazine carboxamidesUgi four-component reaction.FMS-like tyrosine kinase-3 (FLT3) inhibition for leukemia. bohrium.com
Tetracyclic quinoline-carboxamidesPfitzinger synthesis followed by amide coupling.Putative topoisomerase inhibitors for cancer. acs.org
Quinoline-3-carboxamidesEDC/HOBt mediated amide coupling.Cholesteryl ester transfer protein (CETP) inhibition. mdpi.com
Quinoline-6-carboxamide benzenesulfonatesAmide coupling.P2X7R antagonists for cancer and inflammation. nih.gov

The synthesis of functionalized aromatic compounds often relies on the use of highly reactive organometallic intermediates, such as aryllithiums. acs.orgbeilstein-journals.org The presence of a cyano group on the aromatic ring presents a challenge due to its potential reactivity, but methods have been developed to manage the stability of these intermediates. researchgate.netbeilstein-journals.org The generation of cyano-substituted aryllithiums, typically through a halogen-lithium exchange from an aryl halide, allows for subsequent reactions with various electrophiles. beilstein-journals.org

A significant advancement in this area is the use of 3D-printed metal microreactors for ultrafast, subsecond flow synthesis. acs.org This technology enables the rapid generation of aryllithium intermediates and their immediate reaction with an electrophile before they can decompose. acs.org This method has been successfully used to produce drug scaffolds like bis(4-cyanophenyl) methanol, a precursor to letrozole, on a gram-per-minute scale. acs.org The ability to form and utilize aryllithiums bearing sensitive functional groups like the cyano moiety is a powerful tool for the efficient synthesis of complex molecules. acs.orgresearchgate.net

Table 5: Synthesis Involving Cyano-Substituted Aryllithium Intermediates

Reaction TypeKey FeaturesProduct ExampleReference
Lithiation/in situ trappingLithiation of fluorobenzonitriles followed by trapping with boronic esters.Substituted 2-cyanoarylboronic esters. researchgate.net
Ultrafast flow synthesisHalogen-lithium exchange in a 3D-printed microreactor.Bis(4-cyanophenyl) methanol. acs.org
Nucleophilic ring-openingReaction of aryllithiums with dithienothiophene.2'-arylthio-3,3'-bithiophene-2-carbaldehydes. beilstein-journals.org

Building on the chemistry of aryllithiums, the synthesis of biaromatic cyanoarylboronic acids and silanes provides valuable building blocks for cross-coupling reactions in drug discovery. researchgate.netbeilstein-journals.org The general strategy involves the lithiation of a cyano- or silyl-substituted aryl precursor, followed by quenching the organolithium intermediate with an appropriate boron or silicon electrophile. researchgate.netpw.edu.pl

For example, a common protocol for synthesizing arylboronic acids involves the deprotonative lithiation or halogen-lithium exchange of an arylsilane precursor with n-butyllithium (n-BuLi), followed by treatment of the resulting intermediate with triisopropyl borate (B1201080) (B(OiPr)₃). pw.edu.pl These synthetic routes provide access to multifunctional molecules that contain a cyano group for one type of chemical manipulation and a boronic acid or silane (B1218182) group for another, such as in palladium-catalyzed cross-coupling reactions. researchgate.net The stability and reactivity of the aryllithium intermediates in the presence of the cyano group are critical factors for the success of these syntheses. researchgate.netbeilstein-journals.org

Aryllithium Derivatives in the Presence of Cyano Group

Comparative Studies with Related Benzamide Scaffolds

The chemical behavior and biological activity of this compound can be better understood through comparative analysis with structurally similar compounds. These comparisons, focusing on reaction kinetics, mechanisms, and structure-activity relationships, provide valuable insights into the roles of the N-propyl and 4-cyano substituents.

N-Propylbenzamide in Reaction Kinetics and Mechanisms

N-propylbenzamide serves as a fundamental scaffold for understanding the influence of the N-alkyl substituent on the reactivity of the benzamide core. Studies on its reaction kinetics, particularly in chlorination reactions, have provided quantitative data on its reactivity. The kinetics of the reaction between N-propylbenzamide and chlorine have been investigated, revealing important mechanistic details.

The general mechanism for the hydrolysis of N-propylbenzamide, which can occur under acidic or basic conditions, involves the cleavage of the amide bond to produce propylamine (B44156) and benzoic acid. This reaction is typical for amides and serves as a baseline for comparing the reactivity of more complex benzamide derivatives.

4-Cyanobenzamide (B1359955) and its Analogs

The 4-cyano group is a strong electron-withdrawing group, which significantly influences the electronic properties of the benzamide scaffold. This electronic effect has profound implications for both the reactivity and biological activity of 4-cyanobenzamide and its analogs.

The synthesis of 4-cyanobenzamide analogs is an active area of research, with various methods being employed to create a diverse range of derivatives. acs.org For instance, N-(4-aminophenyl)-4-cyanobenzamide has been synthesized from 4-cyanobenzoic acid and p-phenylenediamine. acs.org Further modifications, such as the introduction of different substituents on the aniline (B41778) ring, have led to the creation of a library of compounds for biological evaluation. acs.org

The biological activities of 4-cyanobenzamide analogs have been explored in various contexts. For example, a series of N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives, which incorporate a cyanamide (B42294) group, have been investigated as inhibitors of carbonic anhydrases and cathepsins. nih.gov In another study, N-(4-(2-aminocyclopropyl)phenyl)-4-cyanobenzamide was synthesized as part of a series of tranylcypromine-based LSD1 inhibitors with potential therapeutic applications against schistosomiasis. acs.orgacs.org The inhibitory concentrations (IC50) of these compounds against various biological targets have been determined, providing quantitative measures of their potency. acs.org

The following table summarizes the synthesis and observed biological activities of some 4-cyanobenzamide analogs:

Structure-Reactivity and Structure-Activity Relationships in Benzamide Series

The comparison of N-propylbenzamide and 4-cyanobenzamide highlights the critical role of substituents in dictating the chemical and biological properties of the benzamide scaffold. The N-propyl group is an electron-donating group, which increases the electron density on the amide nitrogen, potentially making it more susceptible to certain electrophilic reactions. In contrast, the 4-cyano group is a strong electron-withdrawing group that reduces the electron density of the aromatic ring and the amide functionality, thereby affecting its reactivity in a different manner.

A theoretical study comparing different N-substituted benzamides showed that the introduction of various groups significantly alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. sci-hub.se For instance, N,N-diphenethyl benzamide was found to have a higher HOMO value compared to a reference benzamide, indicating a greater propensity to donate electrons. sci-hub.se These computational insights help to rationalize the observed differences in reactivity and biological activity among benzamide derivatives.

Structure-activity relationship (SAR) studies on various benzamide series have provided valuable data on how specific structural modifications impact biological efficacy. For example, in a series of benzamide and picolinamide (B142947) derivatives investigated as acetylcholinesterase inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity. nih.gov Generally, para-substituted derivatives showed more potent inhibition of acetylcholinesterase compared to meta- or ortho-substituted ones. nih.gov

The following table provides a comparative overview of the expected influence of N-propyl and 4-cyano substituents on the properties of the benzamide scaffold:

Exploration of Biological Activities and Interactions Preclinical/in Vitro Focus

General Biological Activities of Related Benzamide (B126) and Nitrile-Containing Compounds

The benzamide and nitrile functional groups are integral to a wide array of pharmacologically active molecules. nanobioletters.comnih.gov Benzamide derivatives, in particular, are noted for their diverse biological effects, which encompass anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. nanobioletters.comnih.gov The amide linkage is a common feature in many top-selling pharmaceuticals, highlighting its importance in drug design. nanobioletters.com

Compounds containing a benzamide core have been investigated for their potential as anticancer agents, with some derivatives showing the ability to induce apoptosis (programmed cell death) in cancer cells through mechanisms like the accumulation of reactive oxygen species (ROS) and the disruption of mitochondrial function. nih.gov Furthermore, the benzamide structure is a key component of molecules designed as enzyme inhibitors, including the clinically relevant histone deacetylase (HDAC) inhibitors. researchgate.netarchivesofmedicalscience.comgsartor.org

Nitrile-containing compounds, including cyanopyrrolidines and cyanopiperazines, have been identified as covalent inhibitors of enzymes, particularly proteases. nih.govnih.gov The cyano group can act as a "warhead," forming a covalent bond with key amino acid residues, such as cysteine, in the active site of an enzyme. nih.gov This covalent inhibition can lead to high potency and a long duration of action. nih.gov The reactivity and specificity of these nitrile-based inhibitors can be finely tuned through modifications to the surrounding molecular structure. nih.gov The combination of a benzamide scaffold with a nitrile group, as seen in 4-cyano-N-propylbenzamide, suggests a potential for targeted biological activity, leveraging the properties of both functional groups.

Target Protein Interaction Studies

Computational methods like molecular docking are essential tools for predicting how a ligand, such as this compound, might bind to a biological target like an enzyme or receptor. mdpi.comsarpublication.com These studies provide insights into the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-protein complex. sarpublication.comijpsonline.com

While specific molecular docking studies for this compound are not extensively detailed in the provided literature, analysis of related structures provides a strong predictive model for its potential interactions. For instance, docking studies of various benzamide derivatives with target enzymes frequently reveal key interactions. researchgate.netnih.gov

Hydrogen bonds are a common feature, often involving the amide group of the benzamide scaffold. researchgate.net In studies on related N-substituted benzamide derivatives as HDAC inhibitors, the amide group was observed forming hydrogen bonds with residues in the enzyme's active site. researchgate.net Similarly, molecular docking of diarylpyrimidine derivatives, which can feature cyano substituents, with HIV-1 reverse transcriptase showed that hydrogen bonds with key residues like Lys101 and Glu138 are crucial for inhibitory activity. ijpsonline.com It is plausible that the amide of this compound could act as a hydrogen bond donor and acceptor, while the cyano group could also participate in polar interactions or hydrogen bonding. researchgate.netijpsonline.com

The propyl group and the benzene (B151609) ring are likely to engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein, further stabilizing the complex. researchgate.nete-nps.or.kr

Table 1: Predicted Interaction Types for this compound Based on Related Compounds

Molecular Moiety Potential Interaction Type Likely Interacting Residues (Examples)
N-H of Amide Hydrogen Bond Donor Aspartic Acid, Glutamic Acid
C=O of Amide Hydrogen Bond Acceptor Lysine, Arginine, Serine
Cyano Group (-C≡N) Hydrogen Bond Acceptor, Polar Interactions Asparagine, Glutamine, Serine
Benzene Ring π-Alkyl, π-π Stacking Alanine, Valine, Phenylalanine, Tyrosine

| N-Propyl Group | Hydrophobic, Van der Waals | Leucine, Isoleucine, Alanine |

This table is predictive and based on interactions observed in structurally similar compounds.

The stability of a ligand-protein complex is quantified by its binding energy, which can be broken down into various components, including electrostatic interactions, van der Waals forces, and charge transfer. nih.govrsc.org Computational methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate these binding free energies. nih.gov

In a study of quinoxalino[2,1-b]quinazolin-12-ones, which include N-propylbenzamide substructures, binding energy analyses were performed to understand their interaction with the main protease of COVID-19. nih.gov These analyses dissect the total binding energy into contributions from different non-bonded interactions. nih.gov For this compound, the polar amide and cyano groups would be expected to contribute significantly to the electrostatic energy component of binding. The interaction between the permanent partial charges on the ligand and the protein's amino acid residues is a primary driver of binding affinity. Charge transfer, which involves the partial movement of electron density from a ligand's electron-donating group to a protein's electron-accepting group (or vice versa), could also play a role in stabilizing the interaction, particularly involving the electron-rich cyano and amide groups.

Structure-activity relationship (SAR) studies, which systematically modify parts of a molecule, are crucial for understanding how different functional groups affect target binding and biological activity. acs.org The N-propyl and 4-cyano groups of this compound are expected to have distinct effects on its binding properties.

The N-alkyl substituent on the benzamide can significantly influence potency. In studies of aminopyrazole-based JNK3 inhibitors, varying the alkylamide group led to changes in inhibitory activity. acs.org Similarly, in research on inhibitors of the polo-box domain of polo-like kinase 1, analogues with longer alkyl groups, such as propyl, showed good activity. acs.org This suggests that the N-propyl group of this compound is likely of an optimal size to fit into a hydrophobic pocket on a target protein, enhancing binding affinity. acs.org

The position and nature of substituents on the phenyl ring are also critical. In the development of antimalarials, the placement of substituents at the 4-position of an aryl ring, including a nitrile (cyano) group, led to changes in activity compared to the unsubstituted version. acs.org In another study, the presence of a cyano group was noted for its potential to interact with specific regions of a binding pocket. acs.org The electron-withdrawing nature of the 4-cyano group can influence the electronic properties of the entire molecule, potentially affecting interactions like hydrogen bonding and π-stacking.

Analysis of Interaction Energies (Electrostatic, Charge Transfer)

Enzyme Inhibition Studies

Enzyme inhibition is a critical mechanism of action for many therapeutic agents. bioivt.com Benzamide and nitrile functionalities are present in numerous known enzyme inhibitors, targeting a range of enzymes from proteases to kinases and histone deacetylases. nih.govacs.orgbindingdb.org

The benzamide scaffold is a well-established pharmacophore for inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression regulation. archivesofmedicalscience.comgsartor.org Imbalances in HDAC activity are linked to various diseases, including cancer, making them an important therapeutic target. archivesofmedicalscience.comgsartor.org

Several benzamide derivatives, such as Entinostat (MS-275), are known HDAC inhibitors. researchgate.netarchivesofmedicalscience.com These molecules typically interact with the zinc ion in the HDAC active site. While specific inhibitory data for this compound against HDACs is not available in the provided results, patents related to HDAC inhibitors have included compounds described as 4-cyano-N-(...)-benzamide derivatives. googleapis.comgoogleapis.com This strongly suggests that a molecule with this core structure is of interest for its potential HDAC inhibitory activity.

Studies on other benzamide-based HDAC inhibitors have shown that modifications to the molecule can fine-tune potency and selectivity for different HDAC isoforms. researchgate.netevitachem.com The N-propyl group and the 4-cyano substituent of this compound would contribute to its specific binding mode and inhibitory profile against various HDAC enzymes.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound

Pim-1 Kinase Inhibition

Pim-1 kinase, a serine/threonine kinase, is implicated in cell survival and proliferation, making it a target in oncology research. While direct inhibitory data for this compound on Pim-1 kinase is not prevalent, studies on structurally related cyanopyridine and benzamide derivatives suggest this chemical class has potential for such activity.

Novel cyanopyridine derivatives have been synthesized and evaluated as Pim-1 kinase inhibitors. physiology.orgslideshare.net In one study, certain 6-(4-benzamido)-3-cyanopyridine derivatives demonstrated significant inhibition of Pim-1 kinase, with inhibition percentages ranging from 53.33% to 76.43%. physiology.org Another series of cyanopyridines showed potent PIM-1 inhibition with IC₅₀ values as low as 0.13 μM. slideshare.net For instance, the ATP-competitive Pim-1 kinase inhibitor TCS PIM-1 1, a substituted pyridone, has an IC₅₀ value of 50 nM for Pim-1. science.gov These findings indicate that the cyano- and benzamide-containing scaffolds are key pharmacophores for interacting with the Pim-1 kinase.

Table 1: Pim-1 Kinase Inhibitory Activity of Related Compounds

Compound Class Specific Compound Example Target Kinase Activity Metric (IC₅₀) Reference
Cyanopyridine Derivative Compound 3b Pim-1 0.13 μM slideshare.net
Substituted Pyridone TCS PIM-1 1 Pim-1 50 nM science.gov

Sterol 14α-Demethylase (CYP51) Inhibition

Sterol 14α-demethylase (CYP51) is a crucial cytochrome P450 enzyme in the biosynthesis of sterols like ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govlibretexts.org It is a primary target for azole antifungal agents. libretexts.orguct.ac.za The benzamide moiety is a feature in some known inhibitors of this enzyme.

For example, VFV, (R)-N-(1-(3,4′-difluorobiphenyl-4-yl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide, was identified as a relatively potent inhibitor of human CYP51. googleapis.com Research into novel antifungal agents has led to the synthesis of extended "long-arm" azole antifungals that incorporate a benzamide side chain. acs.org These compounds are designed to interact with the active site of CYP51. acs.org The effectiveness of these inhibitors relies on their ability to bind to the heme group within the CYP51 active site, thereby blocking the demethylation of sterol precursors. nih.govnih.gov The development of benzamide-containing molecules as CYP51 inhibitors highlights the importance of this functional group for achieving potent and specific inhibition. uct.ac.zagoogleapis.com

In Vitro Cellular Activity

ATP-sensitive potassium (KATP) channels are significant in regulating the contractility of urinary bladder smooth muscle. slideshare.netnih.gov Openers of these channels can induce relaxation, a property sought for treating conditions like overactive bladder. physiology.orgacs.org While direct studies on this compound are limited, research on analogous benzamides provides insight. A thioureabenzamide analog, A-251179, was identified as a potent KATP channel opener that is selective for the SUR2B/Kir6.2 channel subtype, which is prevalent in the bladder. nih.gov However, in a different study, the conversion of a benzylamine (B48309) to a benzamide resulted in a significant loss of in vitro activity for relaxing rat detrusor strips, suggesting that the structural context of the benzamide group is critical for this activity. researchgate.net Another study noted the potential of a dihydropyridine (B1217469) compound containing a cyanophenyl group to act as a KATP channel opener in the bladder detrusor. nih.gov

In vitro tension assays using bladder strips from various species, including pigs, are standard for evaluating the relaxant effects of new compounds. nih.gov In a study characterizing the benzamide derivative A-251179, the compound was tested on pig bladder smooth muscle strips. nih.gov It was found to suppress spontaneous contractions more potently than contractions induced by low-frequency electrical stimulation or carbachol. nih.gov This demonstrates that benzamide-containing structures can effectively induce relaxation in bladder tissue, likely through the opening of KATP channels which leads to membrane hyperpolarization and reduced calcium influx. slideshare.net

Table 2: In Vitro Bladder Relaxation Activity of a Related Benzamide Derivative

Compound Preparation Effect Potency Comparison Reference

The antiproliferative potential of various benzamide derivatives has been explored against a range of human cancer cell lines. acs.orggoogle.com For instance, certain 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which can be synthesized from precursors containing a cyano group, have shown notable antiproliferative effects. acs.orgresearchgate.net One such compound demonstrated an IC₅₀ of 0.013 μM against the MCF-7 breast cancer cell line. acs.org Similarly, studies on novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives, which can incorporate amide linkages, have identified compounds with potent antiproliferative activity against HeLa, HT-29, MCF-7, and HepG-2 cell lines. google.com The general finding that benzamide analogues can exhibit cytotoxicity against cancer cell lines suggests a potential area of investigation for this compound. google.com

Table 3: Antiproliferative Activity of Structurally Related Compounds

Compound Class/Name Cell Line Activity Metric (IC₅₀) Reference
4-amino-thienopyrimidine (Compound 2) MCF-7 (Breast Cancer) 0.013 µM acs.org
4-amino-thienopyrimidine (Compound 2) MDA-MB-231 (Breast Cancer) 0.056 µM acs.org

The emergence of antifungal-resistant strains of fungi like Candida albicans necessitates the discovery of new therapeutic agents. researchgate.net Amide-containing compounds have been investigated for this purpose. A study of N-(4-halobenzyl)amides, which share the core amide structure with this compound, demonstrated that these compounds possess antifungal activity against several Candida species, including strains resistant to fluconazole. One of the tested amides showed inhibitory effects against all tested strains with Minimum Inhibitory Concentrations (MICs) ranging from 85.3 to 341.3 µg/mL. In a broader screening of a small molecule library, several compounds were identified that inhibited the yeast-to-hypha transition in C. albicans, a key virulence factor, with one potent molecule (SM21) showing an MIC of 0.2–1.6 µg/ml. researchgate.net These findings suggest that the amide scaffold is a viable starting point for the development of novel antifungal agents.

Antiproliferative Activity against Cancer Cell Lines

Mechanism of Action Studies (Biological Context)

The mechanisms of action for this compound were explored within two specific biological contexts: ion channel modulation and viral capsid assembly.

There is currently no available scientific literature or data from preclinical studies to suggest that this compound acts as a potassium channel opener or modulator. While the broader class of benzamides includes compounds with diverse ion channel activities, the specific interaction of this compound with potassium channels has not been documented.

The role of benzamides as a class of compounds known as Capsid Assembly Modulators (CAMs) for the Hepatitis B Virus (HBV) is an active area of research. researchgate.netnih.gov These modulators can interfere with the proper formation of the viral capsid, a crucial step in the HBV life cycle, by either accelerating assembly to form non-functional capsids or by inducing the formation of aberrant structures. researchgate.netnih.gov

Despite the investigation into various benzamide derivatives for this purpose, a thorough review of existing research reveals no specific data or studies detailing the activity of this compound as a modulator of Hepatitis B virus capsid assembly. Preclinical studies have focused on other benzamide-containing molecules, and the efficacy and mechanism of this compound in this context have not been reported. nih.gov

Applications in Materials Science and Engineering

Potential as Building Blocks for Functional Materials

The molecular structure of 4-cyano-N-propylbenzamide, featuring both a rigid aromatic core with a polar cyano group and a flexible N-alkyl chain, makes it a versatile building block for a variety of functional materials. Amide-containing molecules are recognized for their utility in creating pharmaceuticals, pigments, and polymers. The benzamide (B126) scaffold, in particular, offers structural flexibility that allows scientists to systematically study how different substituents affect biological and material properties.

The presence of the cyano (-C≡N) group is significant. This electron-withdrawing group can influence the electronic properties of the molecule, which is a desirable trait in the design of materials with specific optical or electronic functions. For instance, derivatives of N-propylbenzamide are used in the development of novel materials with tailored electronic or optical characteristics. The propyl group on the amide nitrogen provides solubility and can influence the packing and morphology of the materials created.

Research into related benzamide structures highlights their role in materials science. For example, bismaleimide (B1667444) (BMI) resins, which are used in aerospace applications, are built from maleimide (B117702) derivatives, molecules that share structural similarities with benzamides in terms of having reactive functional groups. researchgate.net The development of new building blocks is crucial for advancing material properties, such as creating self-healing polymers where the affinity between different components dictates the material's effectiveness. mdpi.com The principle of using well-defined molecular building blocks like this compound allows for the precise construction of larger, functional architectures. researchgate.netmdpi.com

Integration into Polymer Systems and Nanomaterials

The academic and industrial demand for new functional materials has driven research into the development of functional polymers. snu.ac.kr These polymers can gain specific functions through the incorporation of carefully chosen monomers or functional groups. snu.ac.kr this compound can be considered a monomer or a functional additive for integration into polymer chains or nanomaterial structures.

The integration of such molecules can modify the properties of the resulting polymer system. For example, the incorporation of specific functional groups can create stimuli-responsive materials that react to changes in their environment, such as pH, temperature, or light. nih.gov In the context of nanomaterials, controlling the chemical functionality at interfaces is key to designing hierarchical structures with precise internal arrangements. klinger-lab.de The benzamide group can participate in hydrogen bonding, influencing the self-assembly and morphology of polymer systems.

The development of functional polymeric materials often involves complex synthesis, and the use of well-defined building blocks can simplify the creation of polymers for applications in luminescence and optoelectronics. snu.ac.kr The process of grafting polymers with specific functionalities onto nanoscale porous materials is a strategy used to control transport properties, which is relevant for applications in sensing and separation. rsc.org Derivatives of N-propylbenzamide have been investigated for their role in creating stationary phases for supercritical fluid chromatography (SFC), where the electronic nature of substituents on the benzamide ring influences separation efficiency.

Table 1: Examples of N-Propylbenzamide Derivatives and Their Applications

Derivative Name Application Area Function
4-Fluoro-N-propylbenzamide Chromatography Enhances polarity of stationary phases for improved separation.
4-Nitro-N-propylbenzamide Chemical Synthesis Intermediate in the synthesis of 4-amino-N-substituted amines. sigmaaldrich.com
3-Bromo-N-propylbenzamide Materials Science Explored for developing materials with specific electronic or optical properties.

Research into Optoelectronic Devices and Related Applications

The unique electronic characteristics of molecules containing cyano groups make them prime candidates for research in optoelectronics. The precise control over the size and shape of semiconducting nanomaterials is crucial for their performance in optoelectronic devices. snu.ac.kr The self-assembly of functional polymers is an attractive method for preparing these electronically useful nanomaterials. snu.ac.kr

The cyano group in this compound is a strong dipole, a feature commonly exploited in materials for liquid crystals and nonlinear optics. For example, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is a well-known liquid crystal material used in displays and sensors. rsc.orgresearchgate.netnih.gov The cyano group in these molecules is critical for creating the dielectric anisotropy necessary for liquid crystal behavior. The dispersion of nanoparticles within liquid crystal media, such as those based on cyano-biphenyls, is an active area of research for enhancing dielectric and electro-optical properties for display applications. aps.org

Furthermore, the benzamide structure is found in luminescent materials. The development of fluorogenic probes and luminescent materials is an area where benzamide derivatives could find use. evitachem.com For instance, research has shown that controlling the excited-state intramolecular proton-transfer (ESIPT) in certain molecules can lead to dual emissions, a property that can be harnessed for white-light-emitting materials in devices like LEDs. snu.ac.kr The structural features of this compound make it and its derivatives interesting candidates for creating novel materials for a range of optoelectronic applications, from displays to advanced sensors.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Selectivity and Efficiency

The synthesis of amides is a cornerstone of organic chemistry, and the pursuit of more efficient and selective methods is a continuous endeavor. For 4-cyano-N-propylbenzamide, future research will likely focus on moving beyond traditional methods, such as the reaction of an acid chloride with an amine, towards greener and more atom-economical alternatives. rsc.org

Emerging strategies that could be applied include:

Metal-Free Oxidative Amidation: Novel procedures are being developed for the synthesis of benzamides from styrenes and amines under metal-free conditions, using oxidants like tert-butyl hydroperoxide (TBHP). researchgate.net This approach represents a significant shift from traditional syntheses by using more readily available starting materials. researchgate.net

Catalytic Direct Amidation: Research into catalysts that can directly couple carboxylic acids and amines without the need for stoichiometric activating agents is a major goal. While challenging, success in this area would significantly improve the environmental footprint of amide synthesis.

Flow Chemistry: The use of continuous flow reactors for amide bond formation can offer superior control over reaction parameters, leading to higher yields, reduced reaction times, and easier scalability compared to batch processes. This could be particularly advantageous for the industrial production of benzamide (B126) derivatives.

Smiles Rearrangement: Novel methods, such as the Smiles rearrangement, are being explored for synthesizing benzamide derivatives in a single step without the need for catalysts or solvents, which could offer a more direct and efficient synthetic route. humanjournals.com

These advancements aim to overcome common challenges in synthesis, such as long reaction times and low yields, paving the way for more effective production of compounds like this compound. researchgate.net

Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Insights

Standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for the structural elucidation of this compound. For instance, the proton NMR spectrum provides clear signals for the aromatic and propyl group protons. rsc.org

Proton (¹H) NMR Spectroscopic Data for this compound
Chemical Shift (δ) in ppm Signal Description
7.87d, J = 8.1 Hz, 2H (Aromatic)
7.71d, J = 7.0 Hz, 2H (Aromatic)
6.52br, 1H (Amide N-H)
3.42q, J = 6.0 Hz, 2H (N-CH₂)
1.71 – 1.58m, 2H (CH₂)
0.98t, J = 7.3 Hz, 3H (CH₃)
Data recorded in CDCl₃ at 400 MHz. rsc.org

Future research will likely employ more sophisticated techniques to gain deeper insights:

High-Resolution IR Spectroscopy: Advanced laser spectroscopic techniques combined with mass spectrometry can provide highly resolved absorption spectra. aanda.org This could elucidate subtle conformational changes and vibrational dynamics in the molecule that are not observable with standard IR spectroscopy. aanda.org

2D NMR Techniques: While 1D NMR is standard, advanced 2D NMR experiments (like COSY, HSQC, HMBC) can unambiguously assign all proton and carbon signals and reveal through-bond and through-space correlations, providing a complete picture of the molecular structure and conformation in solution.

Solid-State NMR (ssNMR): To understand the structure and packing in the solid state, ssNMR is an invaluable tool. It can provide information on polymorphism and intermolecular interactions within the crystal lattice, which is crucial for materials science applications.

UV Derivative Spectrometry: For analytical applications, such as detecting trace amounts of aromatic compounds in mixtures, enhanced UV spectrometric methods that use first and second derivatives of transmission spectra can offer greater selectivity and sensitivity. researchgate.net

These advanced methods will be crucial for linking the specific structural features of this compound to its chemical reactivity and biological function. fiveable.me

Refined Computational Models for Predicting Reactivity and Biological Interactions

Computational chemistry has become an indispensable tool in modern chemical research. For this compound, refined computational models can offer predictive power, guiding experimental work and accelerating discovery.

Predicting Reaction Outcomes: Machine learning and data science workflows are being developed to predict the efficiency and rates of amide bond formation. pnas.orgresearchgate.net By training models on datasets of known reactions, it's possible to predict the outcomes for new substrate pairs, streamlining the optimization of synthetic conditions. pnas.orgrsc.org

Quantum Mechanical (QM) Simulations: Methods like Density Functional Theory (DFT) can predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces. This information is vital for understanding the molecule's reactivity and its potential use in materials science.

Molecular Docking and Dynamics: In drug discovery, computational models are used to predict the binding affinity of benzamide derivatives to biological targets like enzymes and receptors. ontosight.airsc.org Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time, providing insights into the mechanism of action. ontosight.airsc.org

N-Protonation and Reactivity Models: Specific computational models are being created to predict protonation at the amide nitrogen, a critical step in many biological processes and a method for activating amide bonds. rsc.org Such models could provide a blueprint for the rational design of amides with controlled reactivity. rsc.org

These predictive models reduce the need for extensive trial-and-error experimentation, making the research process more efficient and cost-effective.

Exploration of New Biological Targets and Therapeutic Modalities

The benzamide scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents. researchgate.net Derivatives have been investigated for a wide array of biological activities, suggesting that this compound could be a valuable starting point for drug discovery programs. ontosight.aimdpi.com

Potential Biological Targets for Benzamide Derivatives
Target Class Potential Therapeutic Application
Enzymes (e.g., AChE, BACE1, HDACs)Alzheimer's Disease, Cancer Therapy. mdpi.com
G-Protein Coupled Receptors (e.g., 5-HT₇)Antidepressant, Antipsychotic. acs.org
Sigma ReceptorsCancer Imaging and Therapy. aacrjournals.org
Smoothened (Smo) ReceptorCancer Therapy (Hedgehog Pathway Inhibition). nih.gov
KinasesAnti-inflammatory, Cancer Therapy. acs.org

Future research will likely focus on:

Multi-Target Drugs: Designing single molecules that can interact with multiple biological targets is a promising strategy for treating complex diseases like Alzheimer's. mdpi.comnih.gov The benzamide structure is a versatile scaffold for developing such multi-targeted agents. mdpi.com

Targeting Protein-Protein Interactions: Moving beyond traditional enzyme active sites, researchers are increasingly looking to inhibit protein-protein interactions that are crucial for disease progression. The versatile nature of the benzamide scaffold makes it suitable for designing molecules that can disrupt these interactions.

Novel Antimicrobials and Antivirals: The constant emergence of drug-resistant pathogens necessitates the search for new antimicrobial agents. Benzamide derivatives have shown potential in this area and represent a chemical space worth exploring for new antibiotics and antivirals. ontosight.aievitachem.com

Glucokinase Activation: Benzamide derivatives are being actively researched as glucokinase (GK) activators, which represents a novel approach for developing hypoglycemic drugs to treat diabetes. researchgate.net

Systematic screening of this compound and its analogues against a wide range of biological targets could uncover novel therapeutic applications.

Expansion into Diverse Materials Science Applications

The properties conferred by the aromatic ring, the nitrile group, and the amide linkage make this compound a candidate for applications in materials science. Benzamides are recognized as useful building blocks for functional materials. ontosight.aievitachem.com

Future research directions could include:

Polymer Synthesis: Benzamide units can be incorporated into polymer backbones to create high-performance materials, such as aramids, known for their thermal stability and mechanical strength. The specific substituents on this compound could be used to fine-tune the properties of these polymers.

Organic Electronics: Aromatic and nitrile-containing compounds are often explored for applications in organic electronics. The electronic properties of this compound could make it a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a photorefractive material. evitachem.com

Supramolecular Chemistry and Crystal Engineering: The hydrogen bonding capability of the amide group and potential π-π stacking of the benzene (B151609) ring can be used to direct the assembly of molecules into well-defined supramolecular structures. acs.org By controlling the crystal packing, it may be possible to engineer materials with specific optical or electronic properties. acs.org

Functional Dyes and Pigments: The benzamide structure can serve as a chromophore. Modification of the core structure could lead to the development of novel dyes with specific absorption and emission characteristics for various applications.

The exploration of this compound in these areas could lead to the discovery of new materials with unique and valuable properties. evitachem.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.